molecular formula C21H21D4N3O2S.1/2C4H4O4 B602530 Quetiapine D4 Hemifumarate CAS No. 1217310-65-0

Quetiapine D4 Hemifumarate

Cat. No. B602530
M. Wt: 445.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Quetiapine D4 Hemifumarate is the deuterium labeled version of Quetiapine Hemifumarate . It is an agonist of 5-HT receptors and an antagonist of dopamine receptors . It has antidepressant and anxiolytic effects .


Synthesis Analysis

The synthesis of Quetiapine Hemifumarate involves several potential impurities . The European Pharmacopeia 7.0 disclosed ten potential impurities in Quetiapine Hemifumarate . These impurities were synthesized and analyzed by the European Pharmacopeial HPLC method . Quetiapine is labeled with carbon-14 in the 11-position as part of a 5-step sequence from anthranilic acid .


Molecular Structure Analysis

The molecular formula of Quetiapine D4 Hemifumarate is C46H46D8N6O8S2 . Its molecular weight is 891.14 . The structure of Quetiapine Hemifumarate is a 5-HT receptors agonist and a dopamine receptor antagonist .


Chemical Reactions Analysis

Quetiapine Hemifumarate is predominantly metabolized by cytochrome P450 (CYP) 3A4 . After administration, approximately 73% of the radioactivity was excreted in the urine and 21% in feces . 11 metabolites formed through hepatic oxidation have been identified .


Physical And Chemical Properties Analysis

Quetiapine Hemifumarate displays antagonist activity at serotonin (5-HT2) and dopamine (D2) receptors . It lacks affinity at either D1 or muscarinic receptors .

Scientific Research Applications

1. Pharmaceutical Compound Characterization

Quetiapine D4 hemifumarate has been the subject of research in various contexts. One study focused on its detailed characterization as a pharmaceutical compound for schizophrenia treatment. The research involved optimization calculations and density functional theory (DFT) calculations, revealing a boat structure for the dibenzothiazepine moiety of the molecule (Vessally, Ahmadi, & Ahmadi, 2016).

2. Analytical Method Development

Another area of research has been the development and validation of analytical methods for determining quetiapine hemifumarate's components. Studies have developed sensitive chromatographic assays for its quantitative determination, which are applicable for determining process-related impurities as well (Raju, Raghuram, & Sriramulu, 2009).

3. Synthesis Processes

Research has also focused on the synthesis of quetiapine hemifumarate. Studies have reported improved processes for its preparation, aiming for higher yield and purity while reducing potential impurities. These processes include various steps like chlorination, condensation, and salification (Tao, 2004).

4. Receptor Binding and Pharmacological Properties

Additionally, the receptor-binding characteristics of quetiapine and its metabolites have been extensively studied. These studies explore its affinity for various neurotransmitter receptors, shedding light on its multifunctional psychotropic properties and its efficacy in treating conditions like schizophrenia and bipolar disorder (Nyberg & Widzowski, 2010).

5. Pharmacogenetics

Furthermore, the pharmacogenetics of quetiapine treatment has been a topic of study. This includes the investigation of genetic associations with clinical events during quetiapine treatment, offering insights into personalized medicine approaches (Ortega-Ruiz, Soria-Chacartegui, & Villapalos-García, 2022).

Safety And Hazards

Quetiapine Hemifumarate is harmful if swallowed and causes serious eye irritation . It causes damage to organs . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Quetiapine is used in the symptomatic treatment of schizophrenia . In addition, it may be used for the management of acute manic or mixed episodes in patients with bipolar I disorder, as a monotherapy or combined with other drugs . It may be used to manage depressive episodes in bipolar disorder . In addition to the above indications, quetiapine is used in combination with antidepressant drugs for the treatment of major depression . Some off-label uses for this drug include the management of post-traumatic stress disorder (PTSD), generalized anxiety disorder, and psychosis associated with Parkinson’s disease .

properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H25N3O2S.2C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;2*5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;2*1-2H,(H,5,6)(H,7,8)/b;;2*2-1+/i2*14D2,16D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKKPPGSCBIFAM-PSAPTRNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].[2H]C(O)(C(OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C24)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H58N6O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine D4 Hemifumarate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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